molecular formula C13H15N3O3S3 B6586444 methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate CAS No. 1226450-47-0

methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate

Cat. No.: B6586444
CAS No.: 1226450-47-0
M. Wt: 357.5 g/mol
InChI Key: ONIYXBHXCVNASV-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methylthiophene-2-amido group at position 5 and a sulfanylbutanoate ester at position 2. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

methyl 2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S3/c1-4-8(11(18)19-3)21-13-16-15-12(22-13)14-10(17)9-5-7(2)6-20-9/h5-6,8H,4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIYXBHXCVNASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=CC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate can be synthesized through multi-step organic reactions. Typically, the synthesis involves the following steps:

  • Synthesis of the 4-methylthiophene-2-amine precursor.

  • Formation of the 1,3,4-thiadiazole ring via cyclization with a suitable reagent like thiosemicarbazide.

  • Thiol-disulfide exchange reaction to introduce the sulfanyl group.

  • Esterification of the resultant thiadiazole intermediate with butanoic acid under acidic conditions.

Industrial Production Methods

Industrial-scale production of this compound generally follows similar synthetic routes but optimizes reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiophene and thiadiazole rings in the compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

  • Reduction: The compound may participate in reduction reactions, particularly involving the amido group, converting it to amines or other derivatives.

  • Substitution: Various substitution reactions can occur, notably on the thiophene ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are typically used.

  • Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents under basic or acidic conditions facilitate substitution reactions.

Major Products

  • Oxidation of the thiophene ring can yield thiophene dioxides.

  • Reduction of the amido group may produce primary or secondary amines.

  • Substitution reactions result in derivatives with varied functional groups, enhancing the compound's reactivity and application potential.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiadiazole ring, which is known for its biological activity. The presence of the methylthiophene moiety adds to its chemical versatility. The key features of this compound include:

  • Thiadiazole Ring : Known for antimicrobial and antifungal properties.
  • Methylthiophene Group : Enhances solubility and biological activity.
  • Sulfanyl Group : Contributes to the reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate has been evaluated for its efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that the incorporation of the methylthiophene moiety may enhance these effects by improving bioavailability and targeting specific cancer pathways .

Analgesic Effects

Preliminary studies indicate that this compound may possess analgesic properties. Research focusing on similar compounds has demonstrated pain relief effects in animal models, suggesting potential applications in pain management therapies .

Pesticide Development

The antimicrobial properties of this compound make it a candidate for development as a pesticide or fungicide. Thiadiazole derivatives have been used in agricultural practices to combat fungal infections in crops. The ability of this compound to inhibit fungal growth could lead to its application as an environmentally friendly agricultural chemical .

Plant Growth Regulation

Research has indicated that certain thiadiazole compounds can act as plant growth regulators. They may promote growth or enhance resistance to environmental stressors in plants. The application of this compound could potentially improve crop yield and resilience .

Synthesis of Novel Materials

This compound can be utilized in the synthesis of novel polymeric materials. Its reactive thiol group allows for the formation of cross-linked networks that can be used in coatings or adhesives with enhanced mechanical properties .

Nanotechnology

In nanotechnology, compounds like this compound can serve as precursors for the synthesis of nanoparticles. These nanoparticles may find applications in drug delivery systems or as catalysts in various chemical reactions due to their unique surface properties .

Mechanism of Action

The compound's mechanism of action often involves interacting with specific molecular targets within biological systems. Its functional groups enable binding to enzymes, receptors, or DNA, thereby modulating biological pathways. The thiadiazole ring, in particular, is known to interfere with enzymatic activity, leading to varied pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable 1,3,4-Thiadiazole Derivatives

Compound Name Substituents Key Structural Observations Biological Activity
Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate 4-Methylthiophene-2-amido (position 5); sulfanylbutanoate ester (position 2) High steric bulk due to thiophene and ester groups; potential for π-π stacking with aromatic residues Anticancer, antimicrobial (predicted)
5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide Phenylsulfonylamino (position 5); sulfonamide (position 2) Planar sulfonamide group enhances hydrogen bonding; moderate dihedral angles between rings Anti-pertussis, anti-inflammatory
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Dual thiadiazole rings; methylphenyl substituents Dihedral angle of 46.3° between thiadiazole rings; near-parallel alignment of benzene and thiadiazole rings (0.8–0.9°) Structural model for enzyme inhibition
5-{[(Thiophen-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine Thiophen-2-ylmethyl sulfanyl (position 5); amine (position 2) Increased lipophilicity from thiophene; amine group facilitates solubility Anticonvulsant (predicted)

Key Findings:

  • Substituent Position and Bioactivity: The position 5 substituent significantly influences activity. For example, sulfonamide groups (e.g., in 5-[(phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide) enhance anti-inflammatory effects, while thiophene-based amides (as in the target compound) may improve membrane permeability .
  • Crystal Packing and Stability: Compounds with near-parallel aromatic systems (e.g., dihedral angles <1° between benzene and thiadiazole rings) exhibit tighter crystal packing, which may correlate with higher thermal stability .

Biological Activity

Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate is a compound that has garnered attention in recent research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiadiazole ring and a methylthiophene moiety. Its chemical formula is C12H14N4O2S2C_{12}H_{14}N_4O_2S_2, indicating the presence of multiple functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, such as tyrosinase, which is essential for melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders .
  • Antioxidant Activity: Studies have shown that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess antibacterial and antifungal activities against various pathogens. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell functions .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The interaction with cellular pathways involved in proliferation and apoptosis suggests that this compound may inhibit cancer cell growth by modulating these pathways. In vitro studies have shown promising results in reducing viability in cancer cell lines .

Anti-inflammatory Effects

Some studies have indicated that thiadiazole compounds can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases and conditions where inflammation plays a pivotal role .

Case Studies and Experimental Findings

  • Inhibition of Tyrosinase Activity:
    • In a study using B16F10 melanoma cells, this compound analogs were shown to inhibit tyrosinase activity significantly. This suggests potential use in skin lightening applications and treatment of melasma .
  • Cytotoxicity Studies:
    • Cytotoxicity assays demonstrated that certain concentrations of the compound did not adversely affect cell viability, indicating a favorable safety profile for further development in therapeutic applications .
  • Antimicrobial Testing:
    • Laboratory tests revealed that derivatives similar to this compound exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition
5-Amino-1,3,4-thiadiazoleAnticonvulsantReceptor interaction
Thiadiazole derivativesAntifungal, AntibacterialDisruption of cell functions

Q & A

Basic Research Questions

What is the synthetic methodology for methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate?

The synthesis of thiadiazole derivatives typically involves a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation/Functionalization : The intermediate thiol group undergoes alkylation or amidation to introduce substituents like the 4-methylthiophene-2-amido and sulfanylbutanoate moieties .
Key parameters include reaction temperature (often 80–100°C for cyclization), solvent (e.g., ethanol or DMF), and stoichiometric control of alkylating reagents .

How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths (e.g., C–S = ~1.7 Å), dihedral angles, and packing motifs. Data-to-parameter ratios >15 ensure reliability .
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm indicate aromatic protons, while δ 2.0–3.5 ppm correspond to methyl/methylene groups .
    • IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–S) confirm functional groups .

Advanced Research Questions

How can the alkylation step in the synthesis be optimized to improve yield?

  • Reagent Selection : Use α-bromo esters with electron-withdrawing groups (e.g., methyl butanoate) to enhance electrophilicity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
  • Yield Monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and optimize reaction time (typically 6–12 hours) .

How do substituents on the thiadiazole ring influence bioactivity?

  • Electron-Withdrawing Groups (e.g., amido) : Enhance hydrogen bonding with biological targets (e.g., enzyme active sites), improving anticonvulsant or anticancer activity .
  • Sulfanyl Linkers : Increase lipophilicity (LogP ~1.3–2.0), aiding membrane permeability .
  • Steric Effects : Bulky substituents (e.g., 4-methylthiophene) may reduce binding affinity if mismatched with target pockets. Quantitative Structure-Activity Relationship (QSAR) modeling is recommended for predictive analysis .

How can contradictions in spectral data (e.g., NMR vs. SC-XRD) be resolved?

  • Dynamic Effects in NMR : Conformational flexibility (e.g., rotamers) may split peaks. Use variable-temperature NMR to identify coalescence points .
  • Crystallographic Disorder : SC-XRD may average disordered atoms. Refine structures with SHELXL using anisotropic displacement parameters .
  • Validation : Cross-check melting points (e.g., mp 244°C for related compounds ) and elemental analysis (C, H, N, S within ±0.3% of theoretical ).

Experimental Design Considerations

What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Anticancer Screening : MTT assay (IC₅₀) against HeLa or MCF-7 cell lines, with cisplatin as a positive control .
  • Anticonvulsant Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
  • Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or cyclooxygenase-2 (COX-2), correlating IC₅₀ with substituent electronic profiles .

How can computational methods guide the design of derivatives?

  • Docking Studies : Use AutoDock Vina to predict binding poses in protein targets (e.g., EGFR kinase). Prioritize derivatives with ΔG < -8 kcal/mol .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV suggests reactivity) .

Data Contradiction Analysis

Discrepancies in reported bioactivity between similar derivatives

  • Metabolic Stability : Check hepatic microsomal assays (e.g., t₁/₂ <30 min indicates rapid degradation) .
  • Solubility Limits : Poor aqueous solubility (<10 µg/mL) may reduce in vivo efficacy. Use DLS to assess nanoaggregation .

Safety and Handling

  • Toxicity Screening : Ames test for mutagenicity; LD₅₀ in zebrafish embryos .
  • Handling Precautions : Use PPE (gloves, goggles) due to sulfhydryl reactivity. Store at -20°C under nitrogen to prevent oxidation .

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